molecular formula C19H12F3N5O4 B12404897 Anti-infective agent 4

Anti-infective agent 4

Cat. No.: B12404897
M. Wt: 431.3 g/mol
InChI Key: YGQBEUJUYKJJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-infective agent 4 is a compound known for its broad-spectrum antimicrobial properties. It is used to combat various bacterial, viral, fungal, and parasitic infections. The compound has gained significant attention in the field of medicinal chemistry due to its effectiveness against drug-resistant pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 4 typically involves the formation of heterocyclic scaffolds containing nitrogen and oxygen atoms. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Anti-infective agent 4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different antimicrobial activities.

Scientific Research Applications

Anti-infective agent 4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anti-infective agent 4 involves the inhibition of key enzymes and pathways essential for microbial survival. The compound targets bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis. By binding to specific enzymes, it disrupts the normal functioning of microbial cells, leading to their death .

Comparison with Similar Compounds

Uniqueness: Anti-infective agent 4 stands out due to its effectiveness against a wide range of drug-resistant pathogens and its ability to undergo various chemical modifications to enhance its antimicrobial properties. Its versatility in different scientific applications makes it a valuable compound in the fight against infectious diseases.

Properties

Molecular Formula

C19H12F3N5O4

Molecular Weight

431.3 g/mol

IUPAC Name

2-nitro-7-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]imidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C19H12F3N5O4/c20-19(21,22)31-15-5-2-12(3-6-15)13-1-4-14(23-9-13)10-26-8-7-25-11-16(27(29)30)24-17(25)18(26)28/h1-9,11H,10H2

InChI Key

YGQBEUJUYKJJEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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